[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl](2-nitrophenyl)methanone
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Overview
Description
(2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone typically involves the reaction of a pyrrolidine derivative with a nitrophenyl compound under specific conditions. One common method involves the use of a base to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with the nitrophenyl compound. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of (2S)-2-(Carboxymethyl)pyrrolidin-1-ylmethanone.
Reduction: Formation of (2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone
- (2S)-2-(Carboxymethyl)pyrrolidin-1-ylmethanone
Uniqueness
(2S)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone is unique due to the presence of both a hydroxymethyl group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
72435-93-9 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C12H14N2O4/c15-8-9-4-3-7-13(9)12(16)10-5-1-2-6-11(10)14(17)18/h1-2,5-6,9,15H,3-4,7-8H2/t9-/m0/s1 |
InChI Key |
WSNWTEDNJVCMEI-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])CO |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])CO |
Origin of Product |
United States |
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